Electronic Structure Differentiation: 7-NI Exhibits a Narrower HOMO-LUMO Gap than 4-NI
7-Nitroindole (7-NI) demonstrates a lower HOMO-LUMO energy gap compared to 4-nitroindole (4-NI), indicating higher chemical reactivity and a distinct electronic profile relevant to charge transfer interactions [1].
| Evidence Dimension | HOMO-LUMO Energy Gap (eV) |
|---|---|
| Target Compound Data | 3.8453 eV |
| Comparator Or Baseline | 4-Nitroindole (4-NI): 4.0085 eV |
| Quantified Difference | Decrease of 0.1632 eV (approx. 4.1% reduction) |
| Conditions | DFT calculations at B3LYP/6-31++G** and cc-pVTZ basis sets [1] |
Why This Matters
This quantitative difference predicts distinct redox behavior and charge transfer kinetics, ensuring researchers select the correct isomer for applications in organic electronics or photochemical probe design.
- [1] Karthick, T., et al. (2021). An insight into the structure and vibrations of 4–nitroindole and 7–nitroindole by spectroscopic and DFT methods. Journal of Molecular Structure, 1241, 130420. View Source
